Sodium 1,4-diisobutyl sulfosuccinate

Übersicht

Beschreibung

Sodium 1,4-diisobutyl sulfosuccinate is a chemical compound used in the preparation method of bio-based synthetic elastomer . It is also known by other names such as Diisobutyl Sodium Sulfosuccinate .

Molecular Structure Analysis

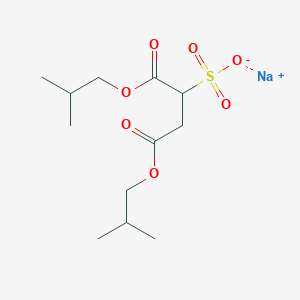

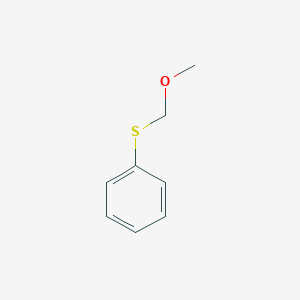

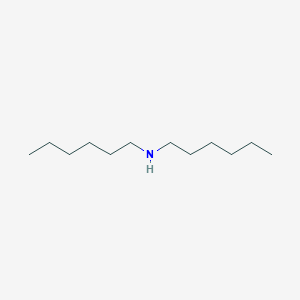

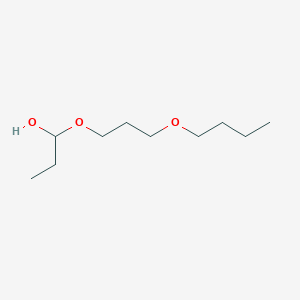

The molecular formula of Sodium 1,4-diisobutyl sulfosuccinate is C12H21NaO7S . The IUPAC name is sodium;1,4-bis(2-methylpropoxy)-1,4-dioxobutane-2-sulfonate . The molecular weight is 332.35 g/mol .Physical And Chemical Properties Analysis

Sodium 1,4-diisobutyl sulfosuccinate has a boiling point of 229℃ at 101 325 Pa, a density of 1.299 at 20℃, a vapor pressure of 0.28Pa at 20℃, and a refractive index of n 20/D 1.371 . It is soluble in water, with a solubility of 500g/L at 20℃ .Wissenschaftliche Forschungsanwendungen

Application in Cosmetics

Scientific Field

Cosmetology

Summary of Application

Sodium 1,4-diisobutyl sulfosuccinate is used as a surfactant in cosmetic products. It helps to lower the surface tension between ingredients, which can enhance the texture and spreadability of a product .

Methods of Application

In cosmetics, this compound is formulated to be non-irritating and is used at specific concentrations to ensure safety. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed its safety for use in cosmetics .

Results and Outcomes

The CIR Expert Panel concluded that Sodium 1,4-diisobutyl sulfosuccinate is safe in the present practices of use and concentration in cosmetics. It should be formulated to avoid irritancy, especially in products intended for prolonged contact with the skin .

Application in Pesticides

Scientific Field

Agricultural Chemistry

Summary of Application

This compound is used as an inert ingredient in pesticide formulations. It serves as a surfactant that can help in spreading the active ingredients of pesticides more evenly over the treated surfaces .

Methods of Application

Sodium 1,4-diisobutyl sulfosuccinate is included in pesticide formulations and applied during pre-harvest and post-harvest treatments, as well as for application to animals .

Results and Outcomes

The Environmental Protection Agency (EPA) has established an exemption from the requirement of a tolerance for residues of Sodium 1,4-diisobutyl sulfosuccinate when used as an inert ingredient in pesticides, indicating its safety in specified uses .

Application in Veterinary Medicine

Scientific Field

Veterinary Medicine

Summary of Application

Sodium 1,4-diisobutyl sulfosuccinate is used in veterinary medicine as an adjuvant in medications to improve the solubility and absorption of active pharmaceutical ingredients in animals .

Methods of Application

It is formulated within veterinary drugs and administered according to the specific needs of the animal and the drug’s intended effect.

Results and Outcomes

The use of this compound in veterinary medicine has been shown to enhance the effectiveness of certain treatments by improving drug delivery and absorption.

Application in Cleaning Agents

Scientific Field

Industrial Chemistry

Summary of Application

This compound is utilized in the formulation of industrial cleaning agents due to its surfactant properties, which help in emulsifying and removing oils and greases from surfaces .

Methods of Application

Sodium 1,4-diisobutyl sulfosuccinate is included in various concentrations in cleaning products and applied to surfaces requiring degreasing.

Results and Outcomes

The inclusion of this surfactant in cleaning agents results in more efficient cleaning processes, especially in industrial settings where heavy oils and greases are present.

Application in Soil Conditioning

Scientific Field

Agricultural Science

Summary of Application

In agriculture, Sodium 1,4-diisobutyl sulfosuccinate is investigated for its potential use as a soil conditioner to improve soil structure and water penetration .

Methods of Application

It can be applied to agricultural soils to reduce surface tension, which helps water to infiltrate and distribute more evenly, promoting better crop growth.

Results and Outcomes

Preliminary research suggests that soil conditioners containing this compound may lead to improved soil health and increased agricultural productivity.

Application in Firefighting Foams

Scientific Field

Fire Safety Engineering

Summary of Application

Sodium 1,4-diisobutyl sulfosuccinate is used in the composition of firefighting foams as a foaming agent to help extinguish fires by cutting off the oxygen supply .

Methods of Application

The compound is mixed with other ingredients to produce firefighting foams, which are then sprayed onto fires to smother flames.

Results and Outcomes

The use of this surfactant in firefighting foams has been effective in controlling and extinguishing fires, particularly in oil and gas fires.

Application in Photographic Processing

Scientific Field

Photographic Science

Summary of Application

This surfactant is used in photographic processing solutions to aid in the even development of photographic films and papers .

Methods of Application

Sodium 1,4-diisobutyl sulfosuccinate is added to photographic developers to ensure uniform development across the surface of the photographic medium.

Results and Outcomes

The addition of this compound in photographic processing leads to higher quality images with consistent development and reduced occurrence of processing artifacts.

Application in Electroplating

Scientific Field

Electrochemistry

Summary of Application

In electroplating, Sodium 1,4-diisobutyl sulfosuccinate serves as a wetting agent to ensure uniform deposition of metals onto substrates .

Safety And Hazards

Sodium 1,4-diisobutyl sulfosuccinate has a hazard symbol of Xi, with hazard codes of 36/37/38 . Safety instructions include 26-36 . The U.S. Environmental Protection Agency (EPA) ensures that there is a reasonable certainty that no harm will result to infants and children from aggregate exposure to the pesticide chemical residue .

Eigenschaften

IUPAC Name |

sodium;1,4-bis(2-methylpropoxy)-1,4-dioxobutane-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O7S.Na/c1-8(2)6-18-11(13)5-10(20(15,16)17)12(14)19-7-9(3)4;/h8-10H,5-7H2,1-4H3,(H,15,16,17);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWXWSVUSTYPJH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)CC(C(=O)OCC(C)C)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NaO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7029164 | |

| Record name | Sodium 1,4-diisobutyl sulfosuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Butanedioic acid, 2-sulfo-, 1,4-bis(2-methylpropyl) ester, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Sodium 1,4-diisobutyl sulfosuccinate | |

CAS RN |

127-39-9 | |

| Record name | 1,4-Bis(2-methylpropyl)sulfobutanyedioate, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, 2-sulfo-, 1,4-bis(2-methylpropyl) ester, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 1,4-diisobutyl sulfosuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 1,2-diisobutoxycarbonylethanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.400 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOBUTYL SODIUM SULFOSUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B51N789L6J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dibenzo[a,f]perylene](/img/structure/B85667.png)

![3,7,10-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B85680.png)